molecular formula C21H20O6 B2685013 2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate CAS No. 300557-45-3

2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate

Cat. No. B2685013
CAS RN: 300557-45-3
M. Wt: 368.385
InChI Key: AYBFWLNYDFDCIJ-UHFFFAOYSA-N
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Description

The compound “2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate” is a type of organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. This compound also contains a carboxylate ester group and a methoxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a carboxylate ester group, and a methoxyethyl group. The benzofuran ring is aromatic and planar, which could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Potential Antitumor and Antimicrobial Applications

Research has identified compounds related to 2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate with promising biological activities. For example, compounds isolated from the mangrove endophytic fungus Nigrospora sp., such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, have shown moderate antitumor and antimicrobial activities (X. Xia et al., 2011).

Synthesis and Anti-inflammatory Properties

Another aspect of scientific research involves the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. A study detailed the creation of various heterocyclic compounds derived from similar chemical structures, showing significant inhibition of cyclooxygenase enzymes and displaying analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

Anticholinesterase Activity for Neurodegenerative Disorders

Compounds based on benzofuran scaffolds have also been evaluated for their anticholinesterase action, which is critical in treating neurodegenerative disorders like Alzheimer's disease. Research on novel carbamates derived from similar chemical backbones showed potent inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neurodegeneration (Weiming Luo et al., 2005).

Antitumor Agents Inhibiting Tubulin Polymerization

Further studies have explored the potential of dihydrobenzofuran lignans and related compounds as antitumor agents that inhibit tubulin polymerization. These compounds have been tested across various human tumor cell lines, with some showing promising activity, particularly against leukemia and breast cancer cell lines (L. Pieters et al., 1999).

Synthesis of Herbicide Precursors

The chemical versatility of benzofuran derivatives extends to the synthesis of herbicide precursors. Intramolecular Stork-Danheiser kinetic alkylation reactions have been employed to create bicyclic compounds from methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, demonstrating the compound's utility in agricultural chemistry (A. Liepa et al., 1992).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

As with any chemical compound, handling “2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate” would require appropriate safety precautions. Without specific information, it’s hard to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity, possible uses, and biological activity .

properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-13-4-6-15(7-5-13)20(22)27-16-8-9-18-17(12-16)19(14(2)26-18)21(23)25-11-10-24-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBFWLNYDFDCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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